2-吗啉基-5-硝基苯甲醛

描述

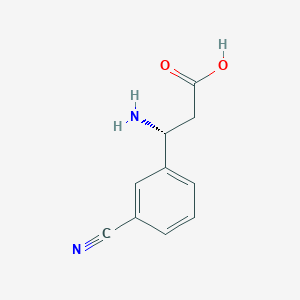

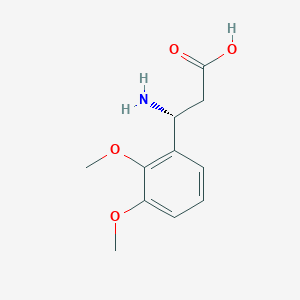

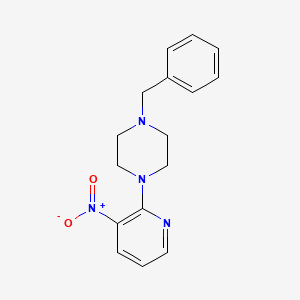

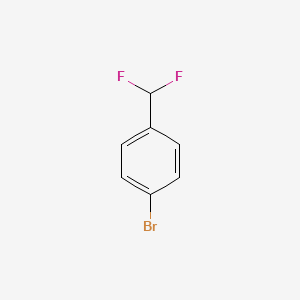

2-Morpholino-5-nitrobenzaldehyde is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. The compound likely contains a morpholine ring, a nitro group, and an aldehyde functional group. The morpholine ring is a common feature in pharmaceuticals and agrochemicals due to its bioactive properties. The nitro group and aldehyde may suggest that this compound could be an intermediate in various organic synthesis reactions.

Synthesis Analysis

The synthesis of related compounds involves the reaction of arylidenecyanothioacetamides with α-nitroketones or a three-component reaction involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide . Although 2-Morpholino-5-nitrobenzaldehyde is not explicitly synthesized in these studies, similar methods could potentially be applied for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Morpholino-5-nitrobenzaldehyde has been studied using X-ray crystallography. For instance, morpholinium 2-chloro-4-nitrobenzoate forms a non-centrosymmetric space group with hydrogen bonds creating a helical chain, while other morpholinium nitrobenzoates form centrosymmetric rings . These structural motifs provide insight into how 2-Morpholino-5-nitrobenzaldehyde might crystallize and interact with other molecules.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups to 2-Morpholino-5-nitrobenzaldehyde has been explored. For example, 5-nitro-2-tosylaminobenzaldehyde forms a stable complex with carbon tetrachloride, indicating potential for intermolecular interactions due to the nitro group . Additionally, the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines to form isoquinolines suggests that 2-Morpholino-5-nitrobenzaldehyde could undergo similar reactions with nucleophiles .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Morpholino-5-nitrobenzaldehyde are not directly reported, the properties of structurally related compounds can provide some insights. The presence of the nitro group and aldehyde is likely to influence the compound's polarity, solubility, and reactivity. The morpholine ring could affect the basicity and potential for forming hydrogen bonds. The studies on related compounds indicate that such functionalities can lead to the formation of stable complexes and influence the crystalline structure .

科学研究应用

1. 合成和衍生物表征2-吗啉基-5-硝基苯甲醛用于制备各种衍生物进行科学分析。一项研究描述了合成碳-13标记的2-硝基苯甲醛衍生物的过程,这些衍生物是用作动物源食品中微量硝基呋喃代谢物残留的内标来定量的。该过程包括硝化、铬酰化合物介导的氧化以及与2-硝基苯甲醛(NBA)(Delatour et al., 2003)的衍生化。

2. 复合物形成研究对5-硝基-2-对甲苯磺酰氨基苯甲醛二(吗啉-4-基)胺的复合物与四氯化碳的研究为了解2-吗啉基-5-硝基苯甲醛衍生物在复合物形成中的行为提供了见解。该研究突出了这些化合物之间的分子间相互作用,有助于我们理解它们的化学行为(Khrustalev et al., 1998)。

3. 多组分化学反应在一项研究中,2-吗啉基-5-硝基苯甲醛参与了与芳香醛和3-氨基唑的三组分偶联反应,催化剂为三氟化硼醚酸酯。这项研究揭示了它在复杂有机结构形成中的作用,展示了它在有机合成中的多功能性(Lyapustin et al., 2019)。

4. 抗菌活性和杂环化合物一项研究涉及使用吗啉、4-硝基苯甲醛和3-硝基苯乙酮合成席夫碱化合物,随后与不同的芳香胺反应。这些化合物表现出潜在的抗菌性能,突出了吗啉衍生物的另一个科学应用(Ahmed & Al-hashimi, 2016)。

5. 溶液和冰光化学中的光度法2-吗啉基-5-硝基苯甲醛衍生物用于光度法,用于测量各种溶液和水冰中的光吸收和光化学性质。这种应用对于理解不同环境中的光化学过程至关重要(Galbavy et al., 2010)。

安全和危害

属性

IUPAC Name |

2-morpholin-4-yl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGDWIWUQDHQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383471 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-5-nitrobenzaldehyde | |

CAS RN |

30742-62-2 | |

| Record name | 2-morpholino-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

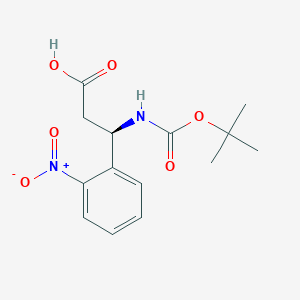

Q1: What is the crystal structure of 2-Morpholino-5-nitrobenzaldehyde?

A1: 2-Morpholino-5-nitrobenzaldehyde crystallizes in the monoclinic space group P21/n. [] The unit cell dimensions are: a = 8.419(2) Å, b = 7.437(1) Å, c = 17.758(1) Å, and β = 96.888(1)°. [] The crystal structure was solved using direct methods and refined to an R value of 0.0534. [] Within the structure, the morpholine ring adopts a chair conformation. [] The molecular packing is primarily dictated by hydrogen bonding interactions. []

Q2: How do the bond lengths in 2-Morpholino-5-nitrobenzaldehyde compare to standard values?

A2: Analysis of the bond lengths in 2-Morpholino-5-nitrobenzaldehyde reveals that the carbon-oxygen bonds in the morpholine ring [d(C10-O4) = 1.420(2) Å and d(C9-O4) = 1.422(2) Å] are typical of single bonds between sp3 hybridized carbon and sp2 hybridized oxygen. [] The C7-O3 bond distance of 1.194(1) Å is slightly shorter than the standard value for a C=O double bond, indicating some degree of bond shortening. [] The nitrogen-oxygen bond lengths within the nitro group [d(O1N1) = 1.214(1) Å and d(O2-N1) = 1.207(1) Å] are consistent with typical N-O bonds in nitro groups. [] This observation is further supported by the C1-N1 bond distance of 1.457(1) Å, which aligns with the expected value for a single bond between an aromatic carbon and a nitro group nitrogen. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1273630.png)

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)